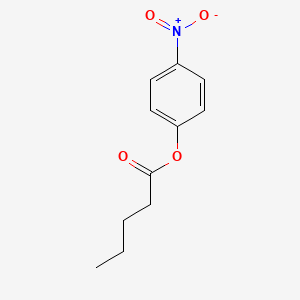
4-Nitrophenyl valerate
描述
准备方法
Synthetic Routes and Reaction Conditions
4-Nitrophenyl valerate can be synthesized through the esterification of valeric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
4-Nitrophenyl valerate primarily undergoes hydrolysis reactions, where it is converted into 4-nitrophenol and valeric acid in the presence of water and an enzyme or a base . This hydrolysis reaction is commonly used to measure esterase activity in various biological samples .
Common Reagents and Conditions
Hydrolysis: Water, enzymes such as carboxylesterase or butyrylcholinesterase, or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Hydrolysis: 4-Nitrophenol and valeric acid.
Reduction: Corresponding amine derivative of this compound.
科学研究应用
4-Nitrophenyl valerate is widely used in scientific research due to its role as a model substrate for enzyme assays. Its applications include:
Biochemistry: Used to measure the activity of esterases such as carboxylesterase and butyrylcholinesterase.
Pharmacology: Employed in studies to understand the metabolism of ester-containing drugs and the role of esterases in drug metabolism.
Industrial Biotechnology: Utilized in the development of biosensors and bioassays for detecting esterase activity in various samples.
Environmental Science: Applied in the assessment of esterase activity in environmental samples to monitor pollution and biodegradation processes.
作用机制
The mechanism of action of 4-nitrophenyl valerate involves its hydrolysis by esterases. The enzyme binds to the ester bond of this compound, facilitating its cleavage and resulting in the formation of 4-nitrophenol and valeric acid . The release of 4-nitrophenol, which can be easily detected spectrophotometrically, serves as an indicator of esterase activity .
相似化合物的比较
Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl octanoate
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl dodecanoate
Comparison
4-Nitrophenyl valerate is unique among its analogs due to its specific chain length, which influences its interaction with esterases. While all these compounds serve as substrates for esterases, the rate of hydrolysis and the enzyme specificity can vary based on the ester chain length . For instance, shorter chain esters like 4-nitrophenyl acetate may be hydrolyzed more rapidly compared to longer chain esters like 4-nitrophenyl palmitate .
属性
IUPAC Name |
(4-nitrophenyl) pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXEHRFVKJLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336362 | |
| Record name | 4-Nitrophenyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-07-6 | |
| Record name | 4-Nitrophenyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


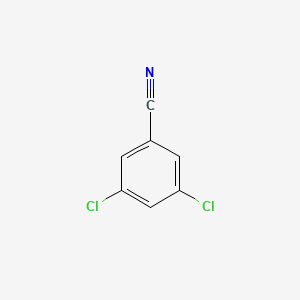
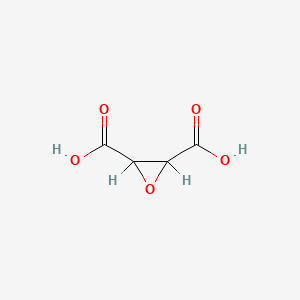
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
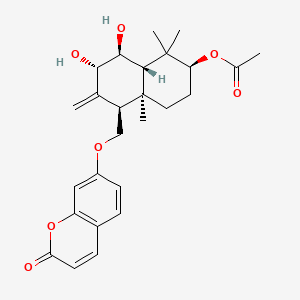
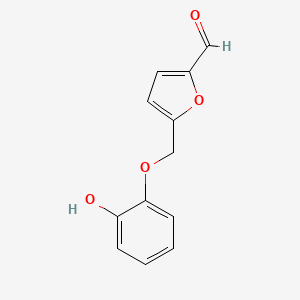
![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1202952.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)
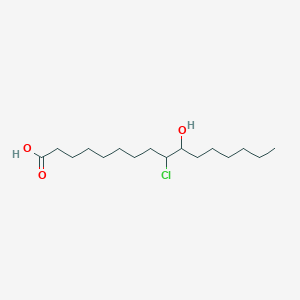
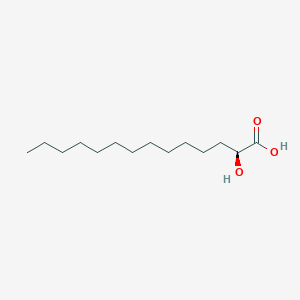
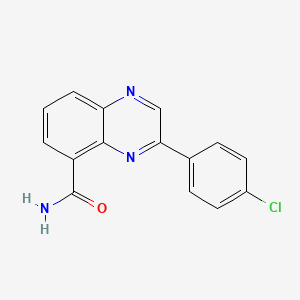
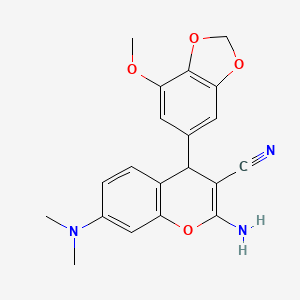
![2-methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B1202964.png)
